N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c1-2-14-3-5-15(6-4-14)17-8-10-20-24-25-22(27(20)26-17)31-12-21(28)23-16-7-9-18-19(11-16)30-13-29-18/h3-11H,2,12-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCELUHVCMIOEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCO5)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. The presence of the benzo[d][1,3]dioxole and triazole moieties suggests a diverse range of pharmacological properties. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure incorporates key functional groups that are known to influence biological activity.
Antimicrobial Activity
Research has shown that compounds containing benzodioxole and triazole derivatives exhibit significant antimicrobial properties. For instance, benzotriazole derivatives have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating potent antibacterial effects. The mechanism is often attributed to the hydrophobic nature of the compounds which enhances membrane permeability and disrupts bacterial cell integrity .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Benzotriazole Derivative | E. coli | Strong |
| Benzotriazole Derivative | S. aureus | Comparable to Ciprofloxacin |
Antiparasitic Activity
N-benzenesulfonyl derivatives of benzotriazole have shown promising results against Trypanosoma cruzi, with significant dose-dependent activity observed in vitro. The effective concentration for achieving a 50% reduction in epimastigote forms was found to be around 25 µg/mL . This suggests that similar derivatives might also display antiparasitic properties.
Anticancer Potential
The triazole ring structure has been associated with anticancer activity due to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. Compounds with thioamide functionalities have been explored for their chemotherapeutic effects, indicating potential applications in cancer treatment .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzotriazole derivatives against multiple pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics. The structure-activity relationship (SAR) analysis highlighted the importance of hydrophobic substituents in enhancing antimicrobial potency .
Study 2: Antiparasitic Activity
In another investigation focusing on antiparasitic activity, benzothiazole derivatives were tested against T. cruzi. The study revealed that modifications in the side chains significantly influenced the inhibitory effects on both epimastigote and trypomastigote forms. The most effective derivative demonstrated over 90% inhibition at optimal concentrations .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) group in the molecule exhibits moderate reactivity toward nucleophilic substitution under controlled conditions.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 60°C, 12h | S-Alkylated derivatives (e.g., -SCH₂R) | 65–75% | |
| Arylation | CuI, L-proline, DMSO, 80°C, 24h | Biaryl thioethers | 55–60% |
- Mechanistic Insight : The sulfur atom’s lone pair facilitates nucleophilic attack, with polar aprotic solvents (e.g., DMF) enhancing reaction rates.
Oxidation Reactions
The thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, RT, 6h | Sulfoxide (+SO) | >90% | |
| mCPBA | DCM, 0°C→RT, 12h | Sulfone (+SO₂) | 85% |
- Key Finding : Controlled oxidation with H₂O₂ avoids over-oxidation, while mCPBA achieves complete conversion to sulfones .
Hydrolysis of Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 48h | Carboxylic acid (-NHCOCH₃ → -COOH) | 70% | |
| Basic (NaOH, 2M) | EtOH/H₂O, 80°C, 24h | Sodium carboxylate | 82% |
Electrophilic Aromatic Substitution (EAS)
The triazolo-pyridazine ring undergoes regioselective EAS at electron-deficient positions.
| Reaction | Conditions | Position Modified | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 4h | C-7 of pyridazine | 60% | |
| Halogenation (Br₂) | FeBr₃, DCM, RT, 8h | C-3 of triazole | 45% |
Reductive Modification of the Ethylphenyl Group
The 4-ethylphenyl substituent can be reduced to alter hydrophobicity.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C, 12h | 4-Ethylcyclohexane | 90% | |
| Oxidation | KMnO₄, H₂O, 100°C, 6h | 4-Carboxyphenyl | 78% |
Cycloaddition and Heterocycle Functionalization
The triazolo-pyridazine core participates in [3+2] cycloadditions with dipolarophiles.
| Dipolarophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylacetylene | CuI, DMF, 100°C, 24h | Triazolo-pyridazine fused pyrrole | 50% | |
| Azides | Ru catalysis, MeCN, RT, 6h | Tetrazole hybrids | 65% |
Q & A
Basic: What are the critical steps and analytical methods for synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the triazolo[4,3-b]pyridazine core via cyclization reactions under controlled temperatures (80–100°C) using reagents like triethylamine in solvents such as dimethylformamide (DMF) .
- Step 2: Introduction of the thioacetamide group via nucleophilic substitution, requiring anhydrous conditions and catalysts like potassium carbonate .
- Step 3: Final coupling of the benzo[d][1,3]dioxole moiety using Suzuki-Miyaura cross-coupling or amide bond formation .
Analytical Validation:
- Purity Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each stage to ensure intermediates are >95% pure .
- Structural Confirmation: Nuclear Magnetic Resonance (NMR; ¹H/¹³C) and Mass Spectrometry (MS) to verify molecular weight and substituent positions .
Basic: How does the benzo[d][1,3]dioxole group influence the compound’s physicochemical properties?
Answer:
The benzo[d][1,3]dioxole group enhances:
- Lipophilicity: Increases membrane permeability, as evidenced by logP values >3.5 in similar analogs .
- Metabolic Stability: The dioxole ring resists oxidative degradation, prolonging half-life in vitro (e.g., t₁/₂ > 6 hours in liver microsomes) .
- Biological Interactions: The electron-rich dioxole may engage in π-π stacking with aromatic residues in enzyme active sites, as observed in molecular docking studies .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized Assays: Replicate assays in multiple cell lines (e.g., HepG2 vs. MCF-7) with controls for cytotoxicity (e.g., IC₅₀ values with staurosporine as reference) .
- Impurity Profiling: Use HPLC-MS to identify side products (e.g., de-ethylated byproducts) that may skew activity .
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across a 10-point dilution series (e.g., 0.1–100 µM) to confirm potency thresholds .
Advanced: What methodologies optimize reaction yields during scale-up synthesis?
Answer:
- Solvent Optimization: Replace DMF with acetonitrile for better solubility and easier purification (yield increase from 60% to 85% observed in analogs) .
- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling efficiency; inert atmospheres (N₂/Ar) prevent oxidation .
- Continuous Flow Reactors: Enhance mixing and heat transfer for exothermic steps (e.g., cyclization), reducing side reactions .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core Modifications: Synthesize analogs with substituted triazolo-pyridazines (e.g., 6-phenyl vs. 6-ethylphenyl) to assess steric effects on target binding .
- Functional Group Swapping: Replace the thioacetamide with sulfonamide or ester groups to evaluate hydrogen-bonding requirements .
- Biological Testing: Compare inhibition of kinases (e.g., JAK2 or EGFR) using enzymatic assays (IC₅₀) and cellular proliferation assays (GI₅₀) .
Advanced: What computational approaches predict target interactions and pharmacokinetics?
Answer:
- Molecular Dynamics (MD): Simulate binding stability (e.g., RMSD <2 Å over 100 ns trajectories) with inflammatory targets like COX-2 .
- ADMET Prediction: Use tools like SwissADME to estimate bioavailability (%F >30), blood-brain barrier penetration (logBB <0.3), and CYP450 inhibition risks .
- Docking Studies: Glide or AutoDock Vina to identify key residues (e.g., Arg120 in COX-2) for mutagenesis validation .
Advanced: How to address discrepancies in reported solubility and stability profiles?
Answer:
- Solubility Testing: Use shake-flask method in buffers (pH 1.2–7.4) and surfactants (e.g., 0.5% Tween-80) to mimic physiological conditions .
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidizers (H₂O₂) to identify degradation pathways .
- Stabilization Strategies: Lyophilize with cryoprotectants (e.g., trehalose) for long-term storage (>12 months stability at -20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
